molecular formula C12H17NO2 B2677579 Methyl 3-amino-4-(tert-butyl)benzoate CAS No. 24812-91-7

Methyl 3-amino-4-(tert-butyl)benzoate

Cat. No. B2677579
CAS RN: 24812-91-7
M. Wt: 207.273
InChI Key: YTKXSCHMXBZLGF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(tert-butyl)benzoate” is a chemical compound with the CAS Number: 24812-91-7 . It has a molecular weight of 207.27 . The compound is a colorless liquid .


Molecular Structure Analysis

The linear formula of “Methyl 3-amino-4-(tert-butyl)benzoate” is C12H17NO2 . The structure of the compound can be represented as 1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(tert-butyl)benzoate” is a colorless liquid . It has a molecular weight of 207.27 . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Organic Chemistry

The tert-butyl group in “Methyl 3-amino-4-(tert-butyl)benzoate” has unique reactivity patterns due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations .

Biosynthetic Pathways

The tert-butyl group plays a significant role in biosynthetic pathways . It’s involved in various biological processes, contributing to the complexity and diversity of biochemical compounds .

Biodegradation Pathways

“Methyl 3-amino-4-(tert-butyl)benzoate” may also have implications in biodegradation pathways . The tert-butyl group can be metabolized by organisms, contributing to the breakdown of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern could potentially be harnessed for biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions, which could be a potential application of this compound .

Crystallography

“Methyl 3-amino-4-(tert-butyl)benzoate” can be used in crystallographic studies . The compound’s unique structure can contribute to diverse crystal formations, providing valuable insights into molecular interactions and structural biology .

Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“Methyl 3-amino-4-(tert-butyl)benzoate” can act as a ligand in the CuAAC reaction . This reaction is a type of click chemistry, which is a reliable, high yielding reaction that results in a diverse range of products .

Safety And Hazards

“Methyl 3-amino-4-(tert-butyl)benzoate” is classified under the GHS07 hazard class . The compound has the signal word ‘Warning’ and is associated with the hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

methyl 3-amino-4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKXSCHMXBZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(tert-butyl)benzoate

Synthesis routes and methods

Procedure details

40 g of zinc powder and 8 ml of acetic acid were added to a solution of 22.7 g of methyl 4-t-butyl-3-nitrobenzoate (prepared as described in Preparation 4) in 400 ml of methanol, and the resulting mixture was stirred for 40 minutes. At the end of this time, a further 26.6 g of zinc powder were added (making a total amount of 66.6 g or 1.02 mmol). 20 ml of acetic acid were then added dropwise over a period of 1.5 hours to the mixture, and the resulting mixture was stirred for 2 hours. At the end of this time, the reaction mixture was diluted with a 10:1 by volume mixture of ethyl acetate and hexane, and the diluted mixture was filtered, using a Celite (trade mark) filter aid. The filtrate was concentrated by evaporation under reduced pressure, and the concentrate was dissolved in ethyl acetate. The resulting solution was washed twice with a saturated aqueous solution of ammonium chloride, once with a saturated aqueous solution of sodium hydrogencarbonate and once with water. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through 150 g of silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate ranging from 30:1 to 4:1 as the eluent, to give 16.5 g of the title compound as an oily substance, that is an 85% yield based on the starting material used in Preparation 4.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 g
Type
catalyst
Reaction Step Three
Name
Quantity
26.6 g
Type
catalyst
Reaction Step Four
Yield
85%

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